molecular formula C11H12FNO B11904338 6-Fluoro-2-methyl-3,4-dihydroquinoline-1(2H)-carbaldehyde

6-Fluoro-2-methyl-3,4-dihydroquinoline-1(2H)-carbaldehyde

Cat. No.: B11904338
M. Wt: 193.22 g/mol
InChI Key: HFJNLJFVQVYZRY-UHFFFAOYSA-N
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Description

6-Fluoro-2-methyl-3,4-dihydroquinoline-1(2H)-carbaldehyde is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorine atom and a carbaldehyde group in this compound makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-methyl-3,4-dihydroquinoline-1(2H)-carbaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 6-fluoro-2-methylquinoline.

    Reduction: The 6-fluoro-2-methylquinoline is then subjected to reduction to obtain 6-fluoro-2-methyl-3,4-dihydroquinoline.

    Formylation: The final step involves the formylation of 6-fluoro-2-methyl-3,4-dihydroquinoline to introduce the carbaldehyde group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.

    Purification: Advanced purification techniques to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-methyl-3,4-dihydroquinoline-1(2H)-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving nucleophiles or electrophiles.

Major Products

    Oxidation: 6-Fluoro-2-methyl-3,4-dihydroquinoline-1(2H)-carboxylic acid.

    Reduction: 6-Fluoro-2-methyl-3,4-dihydroquinoline-1(2H)-methanol.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

6-Fluoro-2-methyl-3,4-dihydroquinoline-1(2H)-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Fluoro-2-methyl-3,4-dihydroquinoline-1(2H)-carbaldehyde involves its interaction with specific molecular targets. The presence of the fluorine atom enhances its binding affinity to enzymes or receptors, leading to modulation of biological pathways. The carbaldehyde group can form covalent bonds with nucleophilic sites in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-2-methylquinoline
  • 6-Fluoro-2-methyl-3,4-dihydroquinoline
  • 6-Fluoro-2-methyl-3,4-dihydroquinoline-1(2H)-carboxylic acid

Uniqueness

6-Fluoro-2-methyl-3,4-dihydroquinoline-1(2H)-carbaldehyde is unique due to the presence of both a fluorine atom and a carbaldehyde group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

6-fluoro-2-methyl-3,4-dihydro-2H-quinoline-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO/c1-8-2-3-9-6-10(12)4-5-11(9)13(8)7-14/h4-8H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFJNLJFVQVYZRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(N1C=O)C=CC(=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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